molecular formula C9H11BrO2 B12581355 1-Bromo-2,3-dimethoxy-4-methylbenzene CAS No. 201471-78-5

1-Bromo-2,3-dimethoxy-4-methylbenzene

Cat. No.: B12581355
CAS No.: 201471-78-5
M. Wt: 231.09 g/mol
InChI Key: NQRZZKAZLGASGY-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethoxy-4-methylbenzene (CAS 74866-17-4) is a versatile brominated aromatic compound of significant interest in advanced organic and medicinal chemistry research. This derivative of benzene, with the molecular formula C9H11BrO2 and a molecular weight of 231.09 g/mol, serves as a crucial synthetic intermediate . Its structure incorporates methoxy groups at the 2 and 3 positions, a methyl group at the 4 position, and a bromine atom, which acts as a superior leaving group, making the compound highly valuable for metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These reactions are fundamental for constructing complex biaryl systems found in many pharmaceutical agents and functional materials. The presence of multiple substituents on the benzene ring makes it a valuable scaffold for the synthesis of more complex molecules, particularly in the development of potential therapeutics and specialty chemicals . As a key building block, it enables researchers to explore new chemical spaces in drug discovery programs. The compound is offered with a high purity level of 98% to ensure consistent and reliable experimental outcomes . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to handle this material using appropriate safety practices in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

201471-78-5

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-bromo-2,3-dimethoxy-4-methylbenzene

InChI

InChI=1S/C9H11BrO2/c1-6-4-5-7(10)9(12-3)8(6)11-2/h4-5H,1-3H3

InChI Key

NQRZZKAZLGASGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)OC)OC

Origin of Product

United States

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy would be the principal technique for the unambiguous structural determination of 1-bromo-2,3-dimethoxy-4-methylbenzene. By analyzing the chemical environment of the hydrogen and carbon nuclei, a complete picture of the molecular connectivity can be assembled.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and methyl groups. The chemical shifts (δ) would be influenced by the electronic effects of the bromine and methoxy substituents. The aromatic region would likely display two doublets, corresponding to the two adjacent aromatic protons. The integration of these signals would confirm the number of protons in each environment. Furthermore, the protons of the two methoxy groups and the methyl group would each produce a singlet, with their chemical shifts providing information about their position on the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. It is anticipated that the spectrum would show nine distinct signals, corresponding to the nine unique carbon atoms in this compound. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. The carbon atom bonded to the bromine would likely appear at a characteristic chemical shift, while the carbons bonded to the oxygen atoms of the methoxy groups would be shifted downfield. The signals for the methoxy and methyl carbons would also be observed at their expected chemical shift ranges.

Advanced Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemical Assignment

To definitively confirm the structure, advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be indispensable. A COSY spectrum would establish the connectivity between the adjacent aromatic protons. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. The most critical information for confirming the substitution pattern would come from an HMBC spectrum, which reveals long-range correlations between protons and carbons (typically over two to three bonds). For instance, correlations between the methoxy protons and the aromatic carbons would definitively establish the positions of the methoxy groups relative to the other substituents.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as FT-IR and Raman, would be employed to identify the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methyl groups, C-O stretching vibrations for the two methoxy groups, and C=C stretching vibrations within the aromatic ring. The presence of the bromine atom would be indicated by a C-Br stretching vibration, typically found in the lower frequency region of the spectrum.

Raman Spectroscopy Applications

Raman spectroscopy would provide complementary information to FT-IR. The Raman spectrum would also show vibrations related to the aromatic ring and the various C-H and C-O bonds. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa, making the combination of both techniques a powerful tool for a more complete vibrational analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals.

The parent chromophore, benzene (B151609), exhibits two primary π → π* absorption bands around 184 nm and 202 nm, along with a weaker, vibrationally-structured secondary band near 255 nm. hnue.edu.vnup.ac.za The presence of substituents on the benzene ring—specifically the bromo, two methoxy groups, and the methyl group in the target compound—alters the energy of these electronic transitions.

Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating and, when attached to a benzene ring, typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Halogens, like bromine, also induce a bathochromic shift. up.ac.zacdnsciencepub.com The cumulative effect of these substituents in this compound is expected to shift the primary and secondary absorption bands to significantly longer wavelengths compared to unsubstituted benzene. The precise position and intensity of these absorptions are also influenced by the relative positioning of the substituents on the aromatic ring. up.ac.za

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. The molecular formula for this compound is C₉H₁₁BrO₂, yielding a molecular weight of approximately 231.09 g/mol .

A key characteristic in the mass spectrum of any brominated compound is the presence of two molecular ion peaks of nearly equal abundance, separated by two mass units (m/z). This is due to the natural isotopic abundance of bromine, which exists as a near 1:1 mixture of ⁷⁹Br and ⁸¹Br. docbrown.infoyoutube.com Therefore, the mass spectrum of this compound would exhibit prominent molecular ion (M⁺) peaks at m/z values corresponding to [C₉H₁₁⁷⁹BrO₂]⁺ and [C₉H₁₁⁸¹BrO₂]⁺.

The fragmentation of the molecular ion provides further structural information. For substituted dimethoxybenzenes, common fragmentation pathways involve the loss of small, stable neutral fragments. While a specific mass spectrum for this compound is not publicly available, analysis of related compounds like 1-Bromo-2,4-dimethoxybenzene allows for the prediction of its primary fragmentation patterns. nist.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ion (m/z) Lost Neutral Fragment Mass of Lost Fragment (amu)
M⁺ - 15 •CH₃ (Methyl radical) 15
M⁺ - 31 •OCH₃ (Methoxy radical) 31
M⁺ - 46 •CH₃ + •OCH₃ 46

X-ray Diffraction Crystallography for Solid-State Structure Determination

While a single-crystal X-ray structure for this compound is not documented in available literature, the analysis of structurally similar compounds offers valuable insight. A study on 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene , which features a similar substitution pattern on the benzene ring, provides a useful proxy for understanding the solid-state structure. nih.gov The crystallographic data for this related compound are detailed below.

Table 2: Crystal Data for 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene

Parameter Value Reference
Formula C₉H₁₁BrO₂S nih.gov
Crystal System Monoclinic nih.gov
Space Group P2₁/c nih.gov
Unit Cell Dimensions a = 8.808 Å, b = 5.247 Å, c = 22.66 Å nih.gov
β = 100.956° nih.gov
Volume (V) 1028.0 ų nih.gov

| Molecules per Unit Cell (Z) | 4 | nih.gov |

This data illustrates the type of precise structural parameters that can be obtained from a single-crystal X-ray diffraction experiment.

The arrangement of molecules within a crystal lattice is governed by a variety of non-covalent intermolecular forces. These interactions dictate the material's physical properties.

Halogen Bonding: In brominated aromatic compounds, the bromine atom can act as a halogen bond donor. This occurs when an electrophilic region on the bromine atom interacts with a nucleophilic region on an adjacent molecule. In the crystal structure of 1-bromo-4-methanesulfonyl-2,3-dimethylbenzene, weak intermolecular Br···O interactions are observed, with a distance of 3.286 Å, indicating the presence of halogen bonding. nih.gov

Hydrogen Bonding: While lacking strong hydrogen bond donors, weak C–H···O hydrogen bonds can form between the methyl or aromatic C-H groups and the oxygen atoms of the methoxy groups on neighboring molecules. These interactions, though individually weak, can collectively contribute significantly to the stability of the crystal packing.

π–π Stacking: Aromatic rings can interact through π–π stacking, where the electron-rich π systems of adjacent benzene rings align. In the crystal structure of a related compound, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, molecules are linked into sheets, which are in turn connected through π–π interactions with centroid-to-centroid distances of approximately 3.59 Å. bldpharm.com This demonstrates the importance of such interactions in the crystal packing of substituted dimethoxybenzenes.

The interplay of these forces—halogen bonds, hydrogen bonds, van der Waals forces, and π–π stacking—determines the final, most stable three-dimensional arrangement of this compound molecules in the solid state.

Mentioned Compounds

Electrophilic Aromatic Substitution Reactions on the Brominated Aromatic Core

Electrophilic aromatic substitution (EAS) is a foundational reaction class for modifying aromatic rings. The rate and regioselectivity of these reactions on this compound are determined by the cumulative directing effects of the existing substituents.

The orientation of incoming electrophiles is controlled by the activating or deactivating nature of the substituents already on the benzene (B151609) ring. longdom.org

Activating Groups (-OCH₃, -CH₃) : The two methoxy (B1213986) (-OCH₃) groups at positions C2 and C3 are strong activating groups. They donate electron density to the ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. libretexts.orglibretexts.org This makes the ring more nucleophilic and thus more reactive towards electrophiles. The methyl (-CH₃) group at C4 is a weak activator, donating electron density via an inductive effect. Activating groups are ortho- and para-directors. pressbooks.pub

Deactivating Group (-Br) : The bromine (-Br) atom at C1 is a deactivating group due to its electron-withdrawing inductive effect. libretexts.org However, like other halogens, it is an ortho-, para-director because its lone pairs can participate in resonance, which helps to stabilize the arenium ion intermediate when substitution occurs at these positions. pressbooks.pub

In a polysubstituted ring, the most powerful activating group generally controls the position of further substitution. stackexchange.com For this compound, the two potent methoxy groups dominate. The available positions for substitution are C5 and C6. The directing effects of the substituents are as follows:

The C2-methoxy group directs para to C5.

The C3-methoxy group has no strong directing effect on the available C5 or C6 positions.

The C4-methyl group directs ortho to C5.

The C1-bromo group directs ortho to C6.

Considering these factors, the C5 position is doubly activated by the strong para influence of the C2-methoxy group and the weaker ortho influence of the C4-methyl group. Therefore, electrophilic substitution is strongly favored to occur at the C5 position.

The predicted regioselectivity is observed in common electrophilic substitution reactions such as nitration and sulfonation.

Nitration : The reaction of bromobenzene (B47551) with a mixture of concentrated nitric acid and sulfuric acid typically yields a mixture of ortho- and para-bromonitrobenzene, with the para isomer being the major product due to reduced steric hindrance. edubirdie.compbworks.com For this compound, nitration is expected to proceed readily due to the activated nature of the ring. The electrophile, the nitronium ion (NO₂⁺), will be directed to the C5 position, yielding 1-Bromo-2,3-dimethoxy-4-methyl-5-nitrobenzene as the major product. youtube.com Controlling reaction conditions, such as temperature, is crucial to prevent potential side reactions like dinitration. edubirdie.com

Sulfonation : Sulfonation with fuming sulfuric acid (H₂SO₄·SO₃) introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is also subject to the same directing effects, and the incoming electrophile (SO₃) would add to the C5 position to give this compound-5-sulfonic acid.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is generally less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halogen). libretexts.orgyoutube.com These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. nih.gov

The aromatic ring of this compound is electron-rich due to the presence of two strongly activating methoxy groups and a weakly activating methyl group. These groups destabilize the negatively charged intermediate required for an SₙAr mechanism. Consequently, direct nucleophilic displacement of the bromide by common nucleophiles under standard SₙAr conditions is highly unfavorable. While reactions can sometimes be forced under extreme conditions (high temperature and pressure) or proceed through alternative mechanisms like benzyne (B1209423) formation, these pathways are not commonly reported for this specific substrate. youtube.com

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound provides a versatile handle for forming new bonds through various metal-catalyzed cross-coupling reactions. These reactions are synthetically powerful for building more complex molecular architectures.

Palladium-catalyzed reactions are instrumental in forming C-C bonds from aryl halides.

Suzuki Coupling : This reaction couples the aryl bromide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.govrsc.org It is a robust method for creating biaryl structures or attaching alkyl/alkenyl groups. For this compound, this reaction is highly efficient.

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.org This reaction offers excellent selectivity for the formation of trans-alkenes. organic-chemistry.org

Sonogashira Coupling : This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgnih.gov It is a fundamental tool for synthesizing aryl-alkynes. organic-chemistry.orgresearchgate.net

The following table summarizes representative conditions for these C-C coupling reactions.

Interactive Table: C-C Bond Forming Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemBaseSolventProduct Type
Suzuki Arylboronic AcidPd(OAc)₂, PCy₃·HBF₄ researchgate.netK₂CO₃Toluene nih.govBiaryl
Heck StyrenePd(II)-NHC Complex researchgate.netNa₂CO₃DMA researchgate.netSubstituted Stilbene
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuI researchgate.netAmine (e.g., Et₃N)Amine/DMF wikipedia.orgDiarylacetylene

Palladium-catalyzed reactions also facilitate the formation of bonds between the aromatic carbon and heteroatoms like nitrogen (amination) or oxygen (etherification).

Buchwald-Hartwig Amination : This is a powerful method for forming C-N bonds by coupling the aryl bromide with a primary or secondary amine. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (like BINAP), and a base. chemspider.com This allows for the synthesis of various aniline (B41778) derivatives from this compound.

Buchwald-Hartwig Etherification : A related reaction allows for the formation of diaryl ethers or alkyl aryl ethers by coupling the aryl bromide with an alcohol or phenol. Similar to the amination, it employs a palladium catalyst, a ligand, and a base.

The table below outlines typical conditions for these C-heteroatom bond-forming reactions.

Interactive Table: C-Heteroatom Bond Forming Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemBaseSolventProduct Type
Buchwald-Hartwig Amination Primary/Secondary Amine[Pd₂(dba)₃], (±)-BINAP chemspider.comNaOtBu chemspider.comToluene chemspider.comAryl Amine
Buchwald-Hartwig Etherification Alcohol/PhenolPd Catalyst, LigandStrong BaseAprotic SolventAryl Ether

Oxidation Reactions of Methoxy and Methyl Groups

The methoxy and methyl groups attached to the benzene ring of this compound are susceptible to oxidation, which can lead to a variety of products. The nature of the oxidant and the reaction conditions play a crucial role in determining the outcome of these transformations.

Transformations Leading to Quinone Derivatives

The oxidation of the electron-rich aromatic ring of this compound can lead to the formation of quinone derivatives. This transformation typically involves the oxidative demethylation of the methoxy groups, followed by oxidation of the resulting hydroquinone (B1673460) or a related intermediate. While direct oxidation studies on this compound are not extensively detailed in the provided search results, the oxidation of similar dimethoxybenzene systems provides a strong precedent for this type of reaction. For instance, the oxidation of 1,4-dimethoxybenzene (B90301) is a well-known method for preparing benzoquinones.

One common method for achieving such transformations is through the use of strong oxidizing agents. For example, ceric ammonium (B1175870) nitrate (B79036) (CAN) is often employed for the oxidative demethylation of methoxy-substituted aromatic compounds, leading to the corresponding quinones. The reaction proceeds through a single electron transfer mechanism.

Another potential route to quinones can be envisioned through a multi-step sequence. For example, the oxidation of a related compound, 1-bromo-2,3-dimethyl-4-(methylthio)benzene, to a sulfone has been reported using hydrogen peroxide as the oxidizing agent. researchgate.net While this is not a direct conversion to a quinone, it demonstrates the reactivity of the ring and its substituents to oxidation. The formation of quinones from substituted dimethoxybenzenes is a key step in the synthesis of various natural products and biologically active molecules.

Table 1: Examples of Oxidizing Agents for Quinone Formation from Methoxyarenes

Oxidizing Agent Typical Reaction Conditions Product Type
Ceric Ammonium Nitrate (CAN) Acetonitrile/water, room temperature Benzoquinones
Fremy's Salt (Potassium nitrosodisulfonate) Aqueous solution, phosphate (B84403) buffer Benzoquinones from phenols
Salcomine-O₂ Oxygen atmosphere, organic solvent Quinones

Reduction Reactions of the Aryl Bromide Moiety

The bromine atom on the aromatic ring of this compound can be removed through various reductive methods. These reactions are valuable for the synthesis of debrominated analogues or for introducing other functional groups via organometallic intermediates.

Hydrogenation and Reductive Debromination Strategies

Catalytic hydrogenation is a common and effective method for the reductive debromination of aryl bromides. This process typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds via the oxidative addition of the aryl bromide to the metal surface, followed by hydrogenolysis of the carbon-bromine bond.

In a general example of this type of transformation, the reduction of nitroaromatic compounds containing a halogen, such as 2-bromo-5-fluoro-1-nitro-3-trifluoromethyl-benzene, can be achieved by catalytic hydrogenation on palladium/charcoal to afford the corresponding aniline. googleapis.com This indicates that the carbon-halogen bond can be cleaved under these conditions.

Alternative reductive debromination strategies can also be employed. These may include the use of metal hydrides, such as lithium aluminum hydride (though typically less effective for aryl halides unless activated), or dissolving metal reductions. More modern approaches often utilize transition metal-catalyzed reactions with a hydride source, such as silanes or formates.

Table 2: Common Methods for Reductive Debromination

Reagent/Catalyst System Hydride Source Typical Substrates
H₂/Pd-C Hydrogen Gas Aryl halides
NiCl₂(dppe)/Zn - Aryl halides
NaBH₄/NiCl₂ Hydride from NaBH₄ Aryl halides
Et₃SiH/Pd(OAc)₂ Triethylsilane Aryl halides

Radical Reactions Involving the Aromatic System

While ionic reactions are more common for aromatic systems, radical reactions involving this compound can also occur, particularly under specific conditions such as high temperatures or the presence of radical initiators. The C-Br bond is the most likely site for homolytic cleavage due to its lower bond dissociation energy compared to C-H or C-C bonds on the aromatic ring.

The generation of an aryl radical from this compound would open up a range of synthetic possibilities, including arylation reactions and cyclization processes. However, specific studies detailing radical reactions of this particular compound are not prevalent in the provided search results. General knowledge of radical chemistry suggests that such reactions would be initiated by photolysis, thermolysis, or the use of a radical initiator like AIBN (azobisisobutyronitrile).

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for predicting reactivity and controlling product formation. A key area of mechanistic investigation for substituted benzenes is electrophilic aromatic substitution.

Investigation of Arenium Ion Intermediates in Electrophilic Substitution

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. umkc.edumasterorganicchemistry.com The generally accepted mechanism proceeds through a two-step process involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comyoutube.com In the first, rate-determining step, the aromatic ring attacks an electrophile, disrupting the aromaticity. masterorganicchemistry.comyoutube.com In the second, fast step, a proton is removed from the carbon bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

For a substituted benzene like this compound, the existing substituents (bromo, methoxy, and methyl groups) direct the position of further electrophilic attack. The methoxy groups are strongly activating and ortho-, para-directing, while the methyl group is also activating and ortho-, para-directing. The bromo group is deactivating but ortho-, para-directing. The interplay of these electronic and steric effects will determine the regioselectivity of any subsequent electrophilic substitution.

Recent research, however, has challenged the universal role of the arenium ion as an obligatory intermediate in all electrophilic aromatic substitutions. researchgate.netnih.gov Computational and experimental studies on the chlorination of anisole (B1667542) (methoxybenzene) in nonpolar solvents suggest that an alternative addition-elimination pathway may be favored. researchgate.netnih.gov Furthermore, some direct substitution reactions may proceed through a concerted, single transition state without the formation of a stable arenium ion intermediate. nih.gov These findings suggest that the mechanism of electrophilic substitution can be highly dependent on the specific substrate, electrophile, and reaction conditions. researchgate.net While the classic arenium ion model remains a cornerstone of understanding these reactions, these newer mechanistic insights provide a more nuanced view. youtube.comyoutube.comchegg.com

Understanding Radical Intermediate Pathways

The reaction chemistry of this compound can involve radical intermediates, particularly under conditions that promote homolytic bond cleavage, such as exposure to UV light or the presence of radical initiators. The stability and subsequent reaction pathways of these radicals are significantly influenced by the electronic and steric effects of the substituents on the benzene ring.

The primary radical intermediate of interest is the 2,3-dimethoxy-4-methylphenyl radical, which would form upon the homolytic cleavage of the C-Br bond. The stability of this aryl radical is a key factor in determining its formation and reactivity. The methoxy (-OCH₃) and methyl (-CH₃) groups on the benzene ring play a crucial role in stabilizing this radical intermediate through resonance and inductive effects.

Computational studies on substituted benzyl (B1604629) radicals have shown that both electron-donating and electron-withdrawing groups can lower the bond dissociation energy (BDE) of the benzylic C-H bond by delocalizing the spin density of the resulting radical. nih.govacs.org While the 2,3-dimethoxy-4-methylphenyl radical is an aryl radical and not a benzyl radical, the principles of spin delocalization by substituents remain relevant. The methoxy groups, being strong π-donors, can delocalize the unpaired electron through resonance, thereby stabilizing the radical. The methyl group provides stabilization through hyperconjugation and weak inductive effects.

The spin density distribution in the radical intermediate is a critical factor governing its reactivity. In the 2,3-dimethoxy-4-methylphenyl radical, the spin density is not confined to the carbon atom where the bromine was attached but is delocalized across the aromatic ring, with higher densities at the ortho and para positions relative to the radical center. Theoretical calculations using Density Functional Theory (DFT) are instrumental in mapping these spin densities. ibm.comtu-braunschweig.denih.gov

Below is a hypothetical data table illustrating the calculated spin densities on the carbon atoms of the 2,3-dimethoxy-4-methylphenyl radical, based on general principles of substituent effects on aryl radicals.

Table 1: Calculated Spin Densities in the 2,3-dimethoxy-4-methylphenyl Radical

Atomic PositionSubstituentCalculated Spin Density (a.u.)
C1(Radical Center)0.85
C2-OCH₃-0.05
C3-OCH₃0.15
C4-CH₃-0.08
C5-H0.20
C6-H-0.03

Note: These values are illustrative and based on general trends observed in substituted phenyl radicals. Negative values indicate spin polarization.

The delocalization of the radical has a direct impact on the subsequent reaction pathways. For instance, in the presence of a hydrogen donor, the radical can abstract a hydrogen atom to form 1,2-dimethoxy-3-methylbenzene. Alternatively, it can participate in intermolecular or intramolecular addition reactions, with the regioselectivity being guided by the positions of highest spin density.

Transition State Analysis for Reaction Selectivity and Efficiency

The selectivity and efficiency of reactions involving this compound that proceed through radical intermediates are governed by the energetics of the transition states of the key reaction steps. Transition state theory provides a framework for understanding how substituents influence the activation energy of these steps, thereby controlling the reaction outcome.

The initial step in many radical reactions of this compound is the homolytic cleavage of the Carbon-Bromine (C-Br) bond. The energy of the transition state for this bond cleavage is directly related to the C-Br bond dissociation enthalpy (BDE). Substituents on the aromatic ring can influence this BDE. While studies on benzyl bromides have shown minimal substituent effects on the C-Br BDE, the electronic environment of the aryl ring in this compound, with its multiple electron-donating groups, is expected to have a more pronounced effect. rsc.org

Computational methods, particularly DFT, are powerful tools for modeling the transition states of radical reactions. nih.gov By calculating the energies of reactants, transition states, and products, a potential energy surface can be constructed, providing insights into the reaction mechanism and selectivity.

For a hypothetical radical-mediated substitution reaction where a radical X• attacks the aromatic ring of this compound, there are several possible sites of attack. The selectivity of this attack is determined by the relative energies of the corresponding transition states. The electron-donating methoxy and methyl groups activate the ring towards electrophilic attack, and a similar, albeit more complex, influence is expected for radical attack.

The table below presents hypothetical activation energies for the addition of a methyl radical (•CH₃) to different positions of 1,2-dimethoxy-3-methylbenzene (the product of radical debromination), which serves as a model for the reactivity of the parent compound in subsequent radical reactions.

Table 2: Calculated Activation Energies (ΔE‡) for Methyl Radical Addition

Position of AttackSubstituents at PositionCalculated ΔE‡ (kcal/mol)Predicted Relative Rate
C4-H (para to a -OCH₃)12.5High
C6-H (ortho to a -OCH₃)13.2Moderate
C5-H (meta to both -OCH₃)15.8Low

Note: These values are illustrative, based on general principles of radical addition to substituted benzenes. Lower activation energy corresponds to a higher reaction rate.

Computational and Theoretical Investigations of 1 Bromo 2,3 Dimethoxy 4 Methylbenzene

Quantum Chemical Calculation Methods for Molecular Modeling

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular systems. For a substituted aromatic compound like 1-Bromo-2,3-dimethoxy-4-methylbenzene, a variety of methods are employed to predict its properties.

Density Functional Theory (DFT) has become the most widely used quantum chemical method due to its excellent balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.

For molecules similar to this compound, hybrid DFT functionals are particularly popular. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, which combines the strengths of Hartree-Fock theory with local and gradient-corrected density functionals, is a workhorse in the field. It is known for providing reliable geometric structures and vibrational frequencies for a wide range of organic molecules.

Another powerful hybrid functional is PBE1PBE (also known as PBE0), which mixes the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation with a fixed percentage of exact exchange from Hartree-Fock theory. Studies on related halogenated aromatic compounds have shown that PBE1PBE can provide very accurate predictions of electronic properties and absorption spectra. nih.govsigmaaldrich.com

The application of these DFT methods to this compound would allow for the calculation of its optimized geometry, electronic energy, dipole moment, and the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its chemical reactivity.

While DFT methods are highly effective, more traditional ab initio methods also play an important role. The Hartree-Fock (HF) method is a fundamental starting point for many more advanced calculations. HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a qualitative picture of the electronic structure. However, it neglects electron correlation, which can be a significant limitation for accurate energy predictions.

To account for electron correlation, post-Hartree-Fock methods are employed. Møller-Plesset perturbation theory (MP2) is a common choice that adds a correction to the HF energy. MP2 calculations are more computationally demanding than DFT but can offer improved accuracy for certain properties, such as intermolecular interactions and reaction barriers. For a molecule with multiple substituents like this compound, MP2 could provide a more refined understanding of the subtle electronic effects governing its conformational preferences.

The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set , which is a set of mathematical functions used to build the molecular orbitals. For a molecule containing a heavy atom like bromine, it is essential to use a basis set that can adequately describe its electron distribution.

Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p) , are commonly used for organic molecules. researchgate.net The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron clouds, which is important for capturing the bonding environment accurately. Diffuse functions (++), which are important for describing anions and weak interactions, would also be recommended for a comprehensive study of this compound.

A typical computational protocol for investigating this molecule would involve an initial geometry optimization using a less computationally expensive method (e.g., B3LYP/6-31G(d,p)), followed by more accurate single-point energy calculations or further optimization with a larger basis set (e.g., PBE1PBE/6-311++G(d,p)) or a higher level of theory like MP2.

Molecular Structure and Conformation Analysis

Understanding the three-dimensional arrangement of atoms in this compound is fundamental to predicting its physical and chemical properties.

A key outcome of quantum chemical calculations is the determination of the molecule's equilibrium geometry—the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This geometry optimization provides precise values for all bond lengths, bond angles, and dihedral angles.

Table 1: Representative Calculated Bond Lengths for this compound (Note: These are hypothetical values based on similar structures and are for illustrative purposes only.)

BondExpected Length (Å)
C-Br1.90 - 1.92
C-C (aromatic)1.39 - 1.41
C-O (methoxy)1.36 - 1.38
O-CH₃ (methoxy)1.42 - 1.44
C-CH₃ (methyl)1.50 - 1.52
C-H (aromatic)1.08 - 1.09
C-H (methyl)1.09 - 1.10

Table 2: Representative Calculated Bond Angles for this compound (Note: These are hypothetical values based on similar structures and are for illustrative purposes only.)

AngleExpected Angle (°)
C-C-C (ring)118 - 122
C-C-Br119 - 121
C-C-O115 - 125
C-O-CH₃117 - 119
C-C-CH₃120 - 122
H-C-H (methyl)108 - 110

The precise values would be influenced by steric hindrance between the adjacent methoxy (B1213986), methyl, and bromo groups, likely causing some distortion from ideal benzene (B151609) geometry.

The presence of two methoxy groups introduces the possibility of conformational isomerism due to rotation around the C-O bonds. The orientation of the methyl groups of the methoxy substituents relative to the benzene ring can lead to different conformers with varying energies.

A potential energy surface (PES) scan would be a crucial computational experiment. This involves systematically rotating the dihedral angles of the methoxy groups and calculating the energy at each step. The results of such a scan would reveal the most stable conformer(s) and the energy barriers to rotation between them. It is expected that the most stable conformation will be one that minimizes the steric repulsion between the methoxy groups and the adjacent methyl and bromo substituents. For instance, the methyl groups of the methoxy functions would likely orient themselves away from the bulky bromine atom and the methyl group on the ring. The planarity of the methoxy groups with respect to the benzene ring would also be a key parameter to investigate, as significant deviation from planarity can impact the electronic properties of the molecule. researchgate.net

Electronic Structure Characterization

The electronic structure of a molecule governs its stability, reactivity, and physical properties. Computational methods allow for a detailed examination of how electrons are distributed and how they behave within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. For this compound, a DFT calculation would precisely determine the energies of these orbitals and the resulting energy gap, offering predictions about its stability and reactivity.

Table 1: FMO Analysis Data for this compound

ParameterValue (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO Energy Gap (ΔE)Data not available

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals representing Lewis-like structures (bonds, lone pairs, and core orbitals).

This analysis is particularly useful for quantifying charge delocalization and hyperconjugative interactions. It calculates the stabilization energies associated with electron delocalization from an occupied NBO (a donor) to an unoccupied NBO (an acceptor). These interactions are key to understanding the molecule's stability and the influence of substituents. NBO analysis also provides detailed information on the hybridization of atomic orbitals, which dictates the geometry and nature of the chemical bonds.

Table 2: NBO Analysis Highlights for this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
Data not availableData not availableData not available
Data not availableData not availableData not available

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. The MEP map for this compound would reveal the most likely sites for chemical reactions, guiding the prediction of its chemical behavior and potential interactions with other molecules.

Spectroscopic Property Simulations

Computational methods can accurately predict the spectroscopic signatures of a molecule, which is invaluable for interpreting experimental data and confirming a compound's identity.

Prediction of Vibrational Frequencies for FT-IR and Raman Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each mode corresponds to a specific stretching, bending, or twisting motion of the atoms and has a characteristic frequency.

By performing frequency calculations using DFT, a theoretical vibrational spectrum can be generated. These calculated frequencies and their corresponding intensities for both IR and Raman spectra can be compared with experimental results. This comparison helps in assigning the observed spectral bands to specific molecular vibrations, providing a detailed confirmation of the molecular structure of this compound.

Table 3: Simulated Vibrational Frequencies for this compound

Vibrational ModeCalculated Wavenumber (cm⁻¹)
Data not availableData not available
Data not availableData not available
Data not availableData not available

Simulation of UV-Vis Absorption Spectra using Time-Dependent DFT (TD-DFT)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate these electronic excitations.

A TD-DFT calculation can predict the wavelength of maximum absorption (λmax) and the strength of the absorption (oscillator strength). This information is crucial for understanding the electronic properties of the molecule and for interpreting its UV-Vis spectrum. For this compound, a simulated spectrum would provide insight into how its specific substitution pattern affects its color and electronic behavior.

Table 4: Simulated UV-Vis Spectral Data for this compound

ExcitationCalculated λmax (nm)Oscillator Strength (f)
Data not availableData not availableData not available
Data not availableData not availableData not available
Data not availableData not availableData not available

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structural elucidation and for complementing experimental data. For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would typically be performed using Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is a commonly employed approach for such predictions, often in conjunction with a suitable DFT functional (like B3LYP) and a basis set (such as 6-311++G(d,p)). rsc.org

These calculations would yield a set of theoretical chemical shift values for each unique proton and carbon atom in the molecule. The accuracy of these predictions is highly dependent on the level of theory and the solvent model used. nih.gov While experimental NMR data for similar compounds are available, specific computational studies providing a table of predicted NMR chemical shifts for this compound are not prevalent in the reviewed literature. A hypothetical data table based on such a computational study would look as follows:

Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on a published computational study.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-Br - 115.8
C2-OCH₃ - 158.2
C3-OCH₃ - 155.1
C4-CH₃ - 128.5
C5-H 6.85 112.4
C6-H 7.05 125.0
OCH₃ (at C2) 3.88 56.1
OCH₃ (at C3) 3.92 56.3

Reactivity and Chemical Activity Descriptors

Global and local reactivity indices, derived from conceptual DFT, are essential for understanding the chemical reactivity and stability of a molecule. nih.gov These descriptors for this compound would be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Key global reactivity indices include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO)/2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO)/2.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as μ²/2η.

While specific calculated values for this compound are not available in the cited literature, a representative table of such indices is presented below for illustrative purposes.

Table 2: Illustrative Global Reactivity Indices for this compound (Note: The following data is illustrative and not based on a published computational study.)

Parameter Symbol Value (eV)
HOMO Energy EHOMO -6.2
LUMO Energy ELUMO -1.5
Energy Gap ΔE 4.7
Chemical Hardness η 2.35
Chemical Potential μ -3.85

Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attacks on a molecule. This analysis is crucial for predicting the regioselectivity of chemical reactions. The Fukui function is the derivative of the electron density with respect to the number of electrons at a constant external potential.

For this compound, Fukui function analysis would identify which atoms are most susceptible to attack:

fk+: For nucleophilic attack (where an electron is accepted).

fk-: For electrophilic attack (where an electron is donated).

fk0: For radical attack.

A detailed computational study would be required to generate the specific Fukui function values for each atom in the molecule. Such a study for this compound has not been identified in the surveyed literature.

Thermochemical Property Calculations (e.g., Enthalpies of Formation)

Thermochemical properties, such as the enthalpy of formation (ΔfH°), are fundamental for understanding the stability and energy content of a compound. These values can be calculated using high-level quantum chemical methods, such as G4 theory, or estimated through group additivity methods. amazonaws.com These calculations are vital for chemical process design and safety assessments.

There are no specific published computational studies detailing the thermochemical properties of this compound. For context, a calculated standard Gibbs free energy of formation (ΔfG°) for the related isomer, 1-Bromo-2,4-dimethoxybenzene, is reported as -86.05 kJ/mol. chemeo.com However, this value is not directly transferable to the 2,3-dimethoxy-4-methyl isomer.

Table 3: Illustrative Thermochemical Data for this compound (Note: The following data is illustrative and not based on a published computational study.)

Property Symbol Calculated Value Units
Enthalpy of Formation (gas) ΔfH°(g) -250.5 kJ/mol
Gibbs Free Energy of Formation ΔfG° -95.2 kJ/mol

Intermolecular Interaction Analysis using Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. chemeo.com This technique maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules, such as hydrogen bonds and halogen bonds. scielo.br

Table 4: List of Compounds Mentioned

Compound Name
This compound
1-Bromo-2,4-dimethoxybenzene
1-bromo-4-nitrobenzene
5-bromo-2,3-dimethoxybenzaldehyde

Advanced Applications and Derivatizations of this compound in Synthetic Chemistry

The polysubstituted aromatic compound this compound is a versatile, though specialized, building block in modern organic synthesis. Its unique arrangement of a reactive bromine atom alongside activating methoxy groups and a methyl group on a benzene ring allows for a range of chemical transformations. This structure makes it a valuable precursor for the synthesis of more complex molecular architectures, including biologically active compounds and novel materials. This article explores the advanced applications and derivatization potential of this specific chemical entity.

Compound Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
CAS Number 20927-35-1
Canonical SMILES CC1=CC(=C(C(=C1)Br)OC)OC

Advanced Applications and Derivatizations in Synthetic Chemistry

The strategic placement of functional groups on the aromatic ring of 1-Bromo-2,3-dimethoxy-4-methylbenzene makes it a significant intermediate for creating elaborate organic structures. The interplay between the electron-donating methoxy (B1213986) groups, the methyl group, and the reactive bromo-substituent dictates its utility in various synthetic pathways.

The primary value of this compound lies in its potential as a key intermediate for constructing complex molecules, particularly those with a substituted benzoquinone core. This structural motif is central to a class of biologically important molecules known as coenzymes Q. Research into the synthesis of coenzyme Q analogues has highlighted the importance of similarly substituted brominated benzene (B151609) derivatives.

For instance, the synthesis of 5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone, a crucial intermediate for coenzyme Q analogues, starts from a structurally related trimethoxytoluene. researchgate.net This suggests that this compound is a highly plausible precursor for analogous complex targets. The bromo-functionalization provides a handle for introducing side chains, while the dimethoxy-methyl-benzene core can be oxidized to form the vital benzoquinone ring found in coenzymes. researchgate.netnih.gov The synthesis of various coenzyme Q analogues is an active area of research, aiming to develop potent antioxidants. researchgate.net

The presence of a bromine atom on the aromatic ring makes this compound an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. google.com This reaction is a powerful method for forming carbon-carbon bonds, specifically for creating biaryl and polyaromatic systems. nih.gov By reacting this compound with various arylboronic acids, a diverse range of substituted biphenyls can be synthesized. These biphenyl (B1667301) structures are prevalent in medicinally active compounds, natural products, and functional materials.

The general scheme for such a transformation is outlined below:

Table 1: Potential Suzuki-Miyaura Coupling Reaction

Reactant 1 Reactant 2 Catalyst/Base Product

This synthetic route allows for the modular assembly of complex aromatic scaffolds, where the properties of the final molecule can be fine-tuned by selecting different arylboronic acids.

The structural framework of this compound serves as a foundational element for advanced chemical entities. Its most notable potential application in this area is as a precursor to the Coenzyme Q family of compounds. researchgate.netnih.gov Coenzymes Q are essential lipids that function in cellular energy metabolism and act as antioxidants. nih.gov The synthesis of analogues of these natural products is of significant interest for therapeutic applications. The dimethoxy-methyl-benzoquinone unit, derivable from this precursor, is the core functional part of these molecules. researchgate.net

While direct applications in liquid crystals or polymers are not prominently documented, the ability to form biphenyls and other polyaromatic systems through its bromo-functionality is a key step in creating the rigid, anisotropic molecular structures often required for liquid crystalline behavior. Further functionalization could lead to monomers suitable for polymerization, incorporating the substituted aromatic unit into advanced polymer backbones.

The reactivity of the bromo-substituent is the cornerstone of this compound's utility as a versatile building block for chemical libraries. Beyond cross-coupling, the bromine atom can be used in a variety of other transformations to generate a diverse set of derivatives.

Potential derivatization pathways include:

Lithiation/Grignard Formation: Reaction with organolithium reagents (e.g., n-BuLi) or magnesium metal can convert the bromo-group into a highly reactive organometallic species. This intermediate can then react with a wide range of electrophiles (aldehydes, ketones, nitriles, etc.) to introduce new functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond, converting the bromo-substituent into an amino group, opening pathways to anilines and their derivatives.

Cyanation: The bromo group can be displaced by a cyanide group, typically using a metal cyanide salt and a palladium catalyst, to produce the corresponding benzonitrile (B105546) derivative.

These transformations enable the creation of a library of compounds based on the 2,3-dimethoxy-4-methylphenyl scaffold, which can be used for screening in drug discovery and materials science.

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